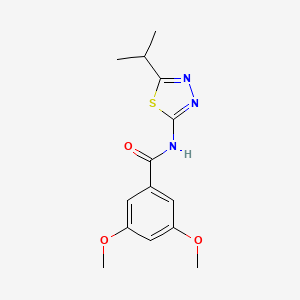

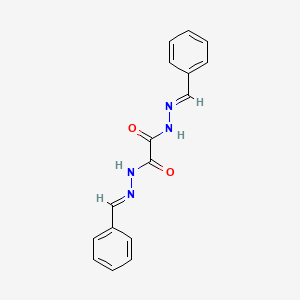

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and condensation under specific conditions. For example, thiobenzamides have been used in oxidative dimerization to generate 1,2,4-thiadiazoles, showcasing the versatility of thiadiazole syntheses under light-promoted conditions or through reactions involving thiocarbonyl ylides (Aggarwal & Hooda, 2021; Egli, Linden, & Heimgartner, 2007).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by X-ray crystallography and spectroscopic methods, revealing insights into their geometric configuration, intermolecular interactions, and the impact of substituents on structural stability. For instance, N-substituted thiadiazole compounds have been analyzed for their crystal structures, demonstrating how hydrogen bonding and molecular packing influence their physical form (Song, Tan, & Wang, 2008).

Applications De Recherche Scientifique

Antiproliferative and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazole have been explored for their biological activities, highlighting their potential in pharmacology. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited DNA protective ability and strong antimicrobial activity against specific pathogens. Additionally, certain derivatives showed cytotoxicity against cancer cell lines, suggesting their use in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Soil Metabolism and Environmental Fate

The degradation of benzoylamide derivatives in the environment has been studied, providing insights into their soil metabolism pathways. For instance, the herbicide isoxaben was transformed into unexpected metabolites through hydrolysis, with implications for its environmental fate and toxicity concerns. Such studies are crucial for understanding the ecological impact of these compounds (Rouchaud et al., 2010).

Synthesis and Chemical Properties

Research on the synthesis and structural analysis of thiadiazole derivatives has provided valuable knowledge for the development of new compounds with potential applications. For example, the synthesis of novel thiadiazole compounds through various chemical reactions and their evaluation for anticonvulsant activity showcases the importance of this core structure in medicinal chemistry (Rajak et al., 2010).

Mécanisme D'action

Target of Action

The primary targets of 3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide, also known as N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, are DAPK1 and CSF1R . These targets play crucial roles in the development of tauopathies. DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .

Mode of Action

This compound acts as a dual inhibitor of DAPK1 and CSF1R . It interacts with these targets to inhibit the formation of tau aggregates and neuroinflammation, which are key processes in the development of tauopathies .

Biochemical Pathways

The affected pathways are those involved in the formation of tau aggregates and neuroinflammation. By inhibiting DAPK1 and CSF1R, the compound can potentially halt the progression of tauopathies .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of tau aggregate formation and neuroinflammation. This could potentially halt the progression of tauopathies and counteract neuronal death .

Propriétés

IUPAC Name |

3,5-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)9-5-10(19-3)7-11(6-9)20-4/h5-8H,1-4H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHYNYYGRBLWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)

![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)

![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)

![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)